
6-Hydroxy-1H-indole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1H-indole-2-carbonitrile is a compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is a pale-yellow to yellow-brown solid . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6-Hydroxy-1H-indole-2-carbonitrile and its derivatives is a topic of ongoing research. For instance, one study discusses the synthesis of 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles . Another study presents the synthesis of new highly functionalized 1H-indole-2-carbonitriles .Molecular Structure Analysis
The InChI code for 6-Hydroxy-1H-indole-2-carbonitrile is 1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
6-Hydroxy-1H-indole-2-carbonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 158.16 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition
Indole derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in the management of diabetic complications. “6-Hydroxy-1H-indole-2-carbonitrile” could potentially serve as a scaffold for developing new ALR2 inhibitors .
Synthesis of Novel Substituted 2-Cyanoindoles
The compound can be used in the synthesis of novel substituted 2-cyanoindoles, which are valuable in medicinal chemistry for their diverse biological activities. This synthesis often involves cross-coupling reactions of indole derivatives .
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents. Molecular docking studies and screenings against HIV strains suggest that “6-Hydroxy-1H-indole-2-carbonitrile” could be modified to enhance its efficacy against HIV-1 and HIV-2 .
Cycloaddition Reactions
Indoles are versatile building blocks in cycloaddition reactions, which are crucial in creating complex organic compounds. The compound could participate in oxidative and hydrogenative dearomative [3+2] cycloaddition reactions, expanding its utility in synthetic organic chemistry .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that 6-Hydroxy-1H-indole-2-carbonitrile may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of 6-Hydroxy-1H-indole-2-carbonitrile with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Given the diverse biological activities of indole derivatives , it’s plausible that 6-Hydroxy-1H-indole-2-carbonitrile could have a range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
6-hydroxy-1H-indole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXFSKMEYLTTAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857249 |
Source


|
| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1H-indole-2-carbonitrile | |
CAS RN |
1092350-96-3 |
Source


|
| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1376954.png)
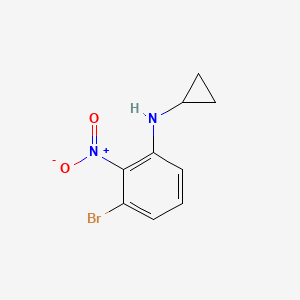
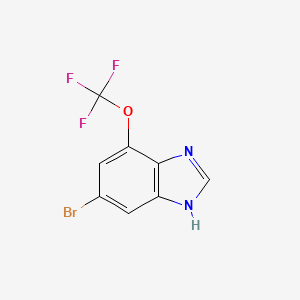

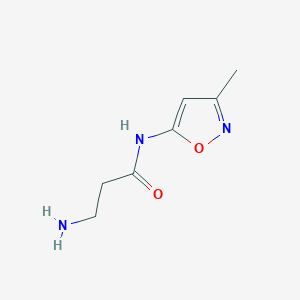
![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)


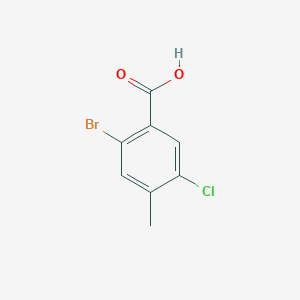
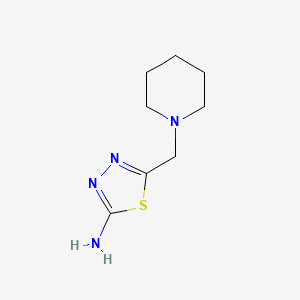
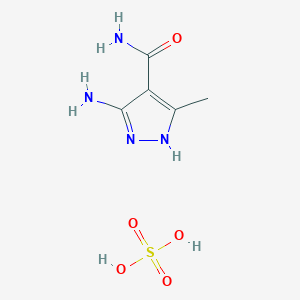
![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)
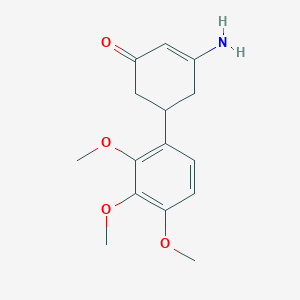
![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)